![molecular formula C16H24N4O2S B2776168 N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1252141-10-8](/img/structure/B2776168.png)
N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Description
The compound “N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by spectroscopic techniques such as NMR, mass spectrometry, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the dimethylamino group. Pyrazoles can undergo a variety of reactions, including nucleophilic and electrophilic substitutions .Scientific Research Applications
- Researchers have investigated derivatives of this compound for their antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
- The compound has been studied for its electroluminescence properties. Specifically, 1,1-bis(4-(N,N-dimethylamino)phenyl)-cyclohexane derivatives showed promising performance in electroluminescent devices .
- Certain derivatives of this compound, such as N-[2-(dimethylamino)ethyl]-1,8-naphthalimide , have been employed as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for photopolymerization under LED irradiation .
- A novel series of benzamide derivatives , derived from the pyridazinone scaffold, demonstrated potent inhibitory activity against human class I HDAC isoforms and myelodysplastic syndrome cells .
- N,N-dimethylenamino derivatives have been used as building blocks for a diverse range of acyclic, carbocyclic, and heterocyclic compounds. Their reactivity has been explored in the synthesis of various derivatives .
Antiviral Activity
Electroluminescence
Photoinitiators
HDAC Inhibition
Chemical Reactivity
Biological and Clinical Applications
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-12-16(13(2)20(5)18-12)23(21,22)17-11-10-14-6-8-15(9-7-14)19(3)4/h6-9,17H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQLAKYATAWKLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
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